REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=O>C(O)C>[CH3:11][C:9]1([C:8]([OH:13])=[O:12])[NH:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][S:4]1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature, and the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(SCC(N1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |